Scientific Field: Neuroscience
Summary of Application: TCQA has been found to induce adult neurogenesis and improve learning and memory deficits in aging model senescence-accelerated prone 8 mice.
Methods of Application: Mice were fed with 5 mg/kg of TCQA for 30 days and were tested in the Morris water maze (MWM).
Results: TCQA-treated mice exhibited significantly improved cognitive performance in MWM compared to untreated mice.
Scientific Field: Dermatology
Summary of Application: TCQA has been found to inhibit tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes.
Scientific Field: Neurology
Summary of Application: TCQA may be an essential active component for the treatment of Alzheimer’s Disease with Erigeron Breviscapus (Vant.) Hand-Mazz by regulating ferroptosis.
3,4,5-Tricaffeoylquinic acid is a polyphenolic compound derived from quinic acid, characterized by the presence of three caffeoyl groups attached to its structure. Its systematic name according to the International Union of Pure and Applied Chemistry is (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid. This compound is notable for its complex structure and potential health benefits, including antioxidant and neuroprotective properties. It has garnered interest in various fields of research due to its bioactive effects and presence in numerous plant species.
In biological systems, 3,4,5-tricaffeoylquinic acid may undergo hydrolysis, leading to the release of caffeic acid and quinic acid, which can contribute to its bioactivity and metabolic pathways within organisms.
3,4,5-Tricaffeoylquinic acid exhibits a range of biological activities:
Several methods have been developed for synthesizing 3,4,5-tricaffeoylquinic acid:
3,4,5-Tricaffeoylquinic acid has several applications across different fields:
Studies on the interactions of 3,4,5-tricaffeoylquinic acid with other biomolecules reveal its potential synergistic effects:
3,4,5-Tricaffeoylquinic acid belongs to a class of compounds known as caffeoylquinic acids. Here are some similar compounds for comparison:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
3-Caffeoylquinic Acid | One caffeoyl group attached | Basic structure; less bioactive than tri-substituted |
4-Caffeoylquinic Acid | One caffeoyl group attached | Similar properties but different bioactivity profile |
3,4-Dicaffeoylquinic Acid | Two caffeoyl groups attached | More potent antioxidant activity compared to mono-substituted |
1-Caffeoylquinic Acid | Caffeoyl group at position one | Less common; limited studies on biological effects |
The unique aspect of 3,4,5-tricaffeoylquinic acid lies in its tri-substitution pattern which enhances its biological activities compared to mono- and di-caffeoylquinic acids. Its ability to influence neurogenesis and pigmentation regulation sets it apart from other similar compounds.